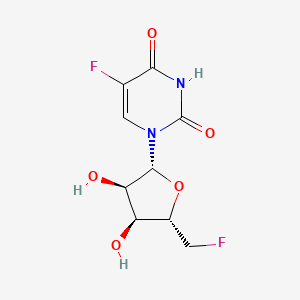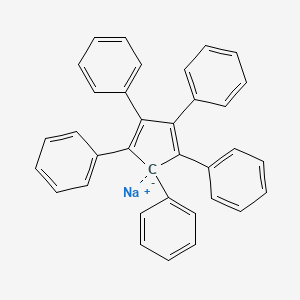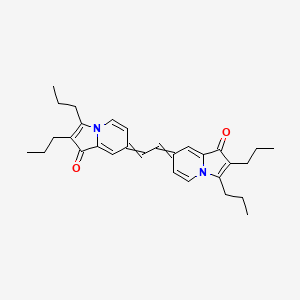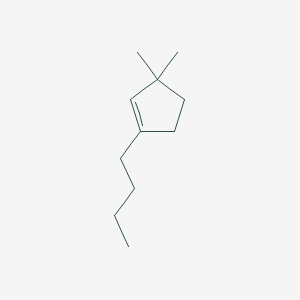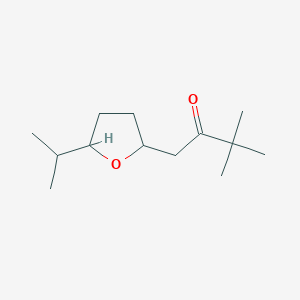
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with an isopropyl group and a butanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: Starting from a suitable precursor, the tetrahydrofuran ring is formed through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Butanone Moiety: The final step involves the addition of the butanone group through a condensation reaction with a suitable ketone precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group, using reagents like halides or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone can be compared with similar compounds such as:
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-pentanone: Similar structure but with an additional carbon in the butanone moiety.
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-hexanone: Further extended carbon chain.
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-heptanone: Even longer carbon chain.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
83041-29-6 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(5-propan-2-yloxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C13H24O2/c1-9(2)11-7-6-10(15-11)8-12(14)13(3,4)5/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
BEXBOQQMFNJBMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(O1)CC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


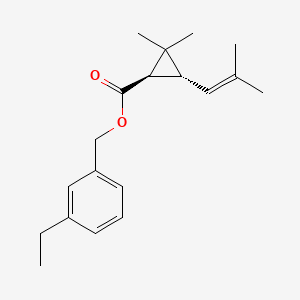
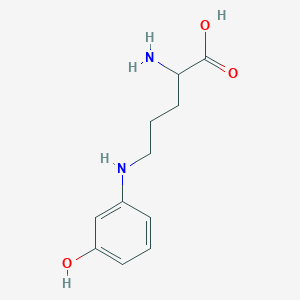
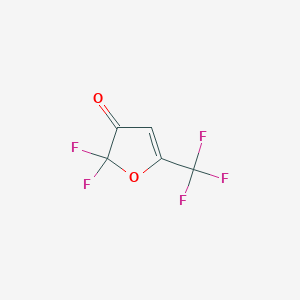
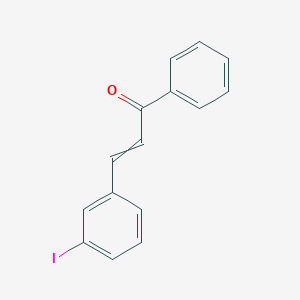
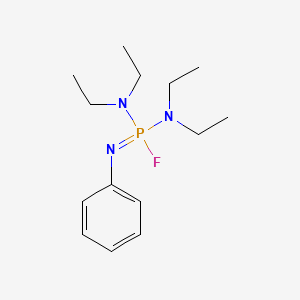
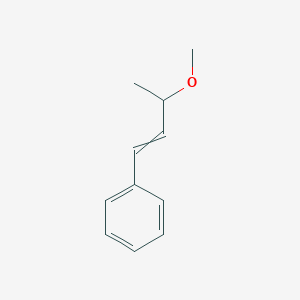
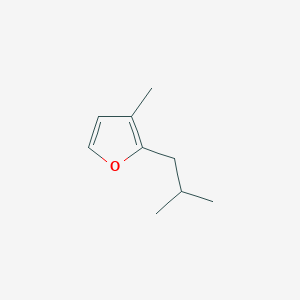
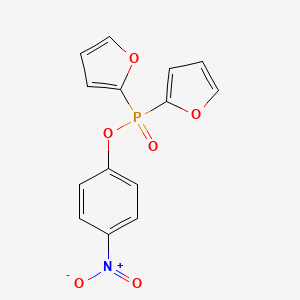
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
